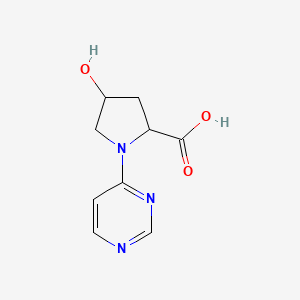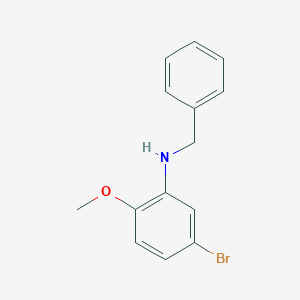
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a chlorine atom at the 4th position, a methyl group at the 1st position, and a carboxylic acid group at the 5th position. It is a colorless crystalline solid, soluble in water and organic solvents, and is commonly used as an intermediate in chemical synthesis and as a catalyst in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid typically involves the chlorination and carboxylation of imidazole derivatives. One common method is the reaction of 4-chloroimidazole with methyl iodide under basic conditions to introduce the methyl group at the 1st position. This is followed by carboxylation using carbon dioxide in the presence of a strong base to form the carboxylic acid group at the 5th position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: Studied for its potential biological activity and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.
Industry: Employed as an additive in coatings, rubber, and resins to enhance their properties .
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylimidazole-4-carboxylic acid: Lacks the chlorine atom at the 4th position.
4-Chloroimidazole-5-carboxylic acid: Lacks the methyl group at the 1st position.
4-Chloro-1-methylimidazole: Lacks the carboxylic acid group at the 5th position .
Uniqueness
4-Chloro-1-methyl-1h-imidazole-5-carboxylic acid is unique due to the presence of all three functional groups (chlorine, methyl, and carboxylic acid) on the imidazole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H5ClN2O2 |
|---|---|
Poids moléculaire |
160.56 g/mol |
Nom IUPAC |
5-chloro-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10) |
Clé InChI |
VLDIILVESKLJFS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)





![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)






![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
